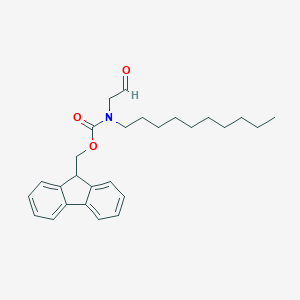

(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate

Übersicht

Beschreibung

(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate: is a pharmaceutical intermediate used in the synthesis of biologically active organic compounds. It is also utilized as a raw material in the fields of dyes, coatings, and polymer additives. The compound has a molecular formula of C27H35NO3 and a molecular weight of 421.6 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate can be achieved through a multi-step process:

Reaction of Decanoic Acid with 2-Oxoethyl Isocyanate: This step involves the formation of an intermediate product.

Reaction with 9H-Fluorene-9-Methanol: The intermediate product is then reacted with 9H-fluorene-9-methanol to form the final compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same reaction steps mentioned above, but with optimized conditions for higher yield and purity. The reactions are carried out in controlled environments to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate serves as an important intermediate in peptide synthesis . It acts as a protecting group for amino acids during solid-phase peptide synthesis, facilitating the formation of peptide bonds. The stability of the compound allows for efficient coupling reactions, making it valuable in synthesizing complex peptides and proteins .

Biology

Biological research has identified this compound's utility in studying protein interactions and enzyme mechanisms . Its ability to form stable complexes with proteins makes it a useful tool for various biochemical assays. For instance, it can be employed to investigate the binding affinities of proteins or to elucidate enzyme kinetics through inhibition studies.

Medicine

In medicinal chemistry, this compound is being explored for its potential in drug delivery systems . Its structure allows for modifications that can enhance solubility and bioavailability of therapeutic agents. Additionally, it may serve as a precursor for the synthesis of active pharmaceutical ingredients (APIs), contributing to the development of novel drugs .

Industry

The industrial applications of this compound include its use in the production of dyes , coatings , and polymer additives . Its unique chemical properties improve the performance characteristics of these materials, such as durability and resistance to environmental factors. The compound's versatility makes it suitable for enhancing various industrial products .

Wirkmechanismus

The mechanism of action of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins, influencing their structure and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.

Vergleich Mit ähnlichen Verbindungen

Fluoren-9-yl N-(1-carboxy-3-methylbutyl)carbamate: This compound is related to the chemical class of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate and has been synthesized and analyzed for its unique torsion angles.

Carbazole Derivatives: These compounds incorporate the fluoren-9-yl group and exhibit significant optoelectronic properties.

Fluorene Oligomers: These compounds are used as colorimetric/fluorometric probes for iodide, demonstrating the potential of fluorenyl derivatives in developing sensitive and selective sensors.

Uniqueness: this compound is unique due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its ability to form stable complexes with proteins and its use as a protecting group in peptide synthesis highlight its distinct properties compared to similar compounds.

Biologische Aktivität

(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate is a synthetic compound characterized by a unique structure that combines a fluorenyl group, a carbamate functional group, and a decyl chain. This structural composition suggests potential for diverse biological interactions, particularly in pharmacological contexts. This article reviews the biological activity of this compound, including its antimicrobial properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 421.57 g/mol. The compound features:

- Fluorenyl Group : Contributes to aromatic properties and potential π-π stacking interactions.

- Carbamate Moiety : Enhances solubility and reactivity in biological systems.

- Decyl Chain : Provides hydrophobic characteristics that may influence biological interactions.

Antimicrobial Properties

Research indicates that many carbamate derivatives exhibit significant antimicrobial activity. Specifically, this compound has shown potential antibacterial and antifungal properties. The presence of the fluorenyl group may enhance its interaction with biological targets, leading to improved efficacy in therapeutic applications.

Table 1 summarizes the antimicrobial activities of related compounds:

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| Ethyl Carbamate | Antibacterial | Known for sedative effects |

| Benzyl Carbamate | Antimicrobial | Exhibits significant antibacterial activity |

| Phenyl Carbamate | Antioxidant | Potential antioxidant properties |

While specific mechanisms of action for this compound remain unclear, compounds with similar structures often exhibit various modes of action, such as:

- Inhibition of Cell Wall Synthesis : Similar carbamates can disrupt bacterial cell wall formation.

- Antifungal Activity : Some derivatives have demonstrated enhanced antifungal effects against common strains.

Case Studies and Research Findings

A recent study investigated the synthesis and biological activity of several carbamate derivatives, including this compound. The findings highlighted:

- Synthesis Challenges : Isolation and purification were complicated due to low solubility and chromatographic difficulties.

- Antifungal Efficacy : The compound exhibited considerable antifungal activity against multiple strains, outperforming some natural counterparts.

Comparative Analysis

A comparative analysis was conducted to evaluate the biological activity of this compound against other structurally similar compounds:

| Compound Name | Molecular Formula | Antimicrobial Activity |

|---|---|---|

| 9H-Fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate | C27H37NO3 | Moderate |

| 4-(N-decyl-N-(2-hydroxyethyl)carbamoyl)phenol | C19H31N3O3 | High |

Applications

The unique properties of this compound make it a candidate for various applications in pharmaceuticals and materials science. Potential applications include:

- Antibiotic Development : Its structural features may enhance the design of new antibiotics.

- Antioxidant Formulations : Due to its potential antioxidant properties, it may be useful in formulations aimed at reducing oxidative stress.

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-decyl-N-(2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO3/c1-2-3-4-5-6-7-8-13-18-28(19-20-29)27(30)31-21-26-24-16-11-9-14-22(24)23-15-10-12-17-25(23)26/h9-12,14-17,20,26H,2-8,13,18-19,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGULBUAOMFSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(CC=O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435163 | |

| Record name | (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239088-22-3 | |

| Record name | 9H-Fluoren-9-ylmethyl N-decyl-N-(2-oxoethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239088-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.